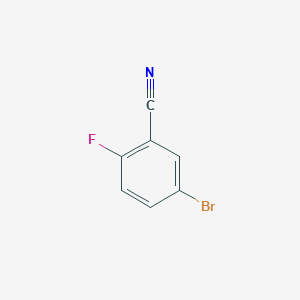

5-Bromo-2-fluorobenzonitrile

概要

説明

テトラエチルアンモニウムブロミドは、化学式C₈H₂₀NBrの第四級アンモニウム化合物です。水に高度に溶解する白色の結晶性固体です。 この化合物は、さまざまな薬理学的および生理学的調査、ならびに有機化学合成におけるテトラエチルアンモニウムイオンの供給源としてよく使用されます .

準備方法

合成経路と反応条件

テトラエチルアンモニウムブロミドは、テトラエチルアンモニウムヒドロキシドと臭化水素酸を反応させることで合成できます。反応式は以下のとおりです。

Et4N+OH−+HBr→Et4N+Br−+H2O

反応後、水を蒸発させ、生成物をアセトニトリルから再結晶化して、テトラエチルアンモニウムブロミドの結晶性試料を得ます {_svg_2}.

工業的生産方法

工業的な設定では、テトラエチルアンモニウムブロミドは通常、1,2-ジクロロエタンまたはベンゼンなどの溶媒の存在下で、トリエチルアミンと臭化エチルを反応させることによって製造されます。 反応混合物を還流下で1.5〜2時間加熱した後、冷却して結晶性の生成物を沈殿させ、ろ過して少量の溶媒で洗浄します .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the ortho position undergoes nucleophilic substitution due to its electron-withdrawing effect, which activates the aromatic ring. This reactivity is leveraged in synthesizing advanced materials:

Example Reaction:

text5-Bromo-2-fluorobenzonitrile + Phenoxazine → 2-Phenoxazine-5-acridine-benzonitrile (TADF dye)

Conditions:

-

Nucleophile: Phenoxazine or carbazole derivatives

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide)

Outcome:

-

Substitution of fluorine with phenoxazine yields thermally activated delayed fluorescence (TADF) dyes for OLED applications .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl structures.

Suzuki–Miyaura Coupling

textThis compound + Boronic Acid → Biaryl Nitrile

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: Tetrahydrofuran (THF) or dioxane

Buchwald–Hartwig Amination

textThis compound + Amine → Aryl Amine Derivative

Conditions:

-

Catalyst: Pd₂(dba)₃ with Xantphos ligand

-

Base: Cs₂CO₃

-

Solvent: Toluene or xylene

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 2 | F | Electrophilic substitution (SNAr) | Nucleophilic aromatic substitution |

| 5 | Br | Oxidative addition (Pd catalysis) | Suzuki, Heck, Buchwald–Hartwig |

Key Insights:

-

Fluorine : Directs electrophilic substitution to the para position but is replaceable under strong nucleophilic conditions .

-

Bromine : Facilitates palladium-mediated coupling reactions due to its moderate leaving-group ability .

Stability and Byproduct Formation

科学的研究の応用

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

5-Bromo-2-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the antigout drug Febuxostat. The compound is synthesized through a method involving the reaction of o-fluorobenzoyl chloride with ammonia, followed by dehydration to yield o-fluorobenzonitrile, which is subsequently brominated to produce this compound. This synthetic route is characterized by its simplicity and environmental friendliness, minimizing waste generation during production .

Case Study: Febuxostat Synthesis

Febuxostat, a medication used to lower uric acid levels in patients with gout, relies on this compound as a key precursor. The efficient synthesis of this compound not only reduces production costs but also enhances the overall yield of the drug. The method described in the patent highlights the advantages of using mild reaction conditions and recyclable solvents, which are beneficial for sustainable pharmaceutical manufacturing .

Organic Electronics

Role in OLEDs and TADF Dyes

Another significant application of this compound is in the field of organic electronics, specifically in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). The compound's unique structure allows for selective substitution reactions, making it an ideal building block for synthesizing advanced materials used in OLED devices .

Performance Metrics

The incorporation of this compound into TADF dye formulations has shown promising results. For instance, devices utilizing these dyes have achieved maximum current efficiencies of up to 16.3 cd/A and external quantum efficiencies reaching 5%. These metrics underscore the compound's potential in enhancing the performance of OLED technologies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Febuxostat | Cost-effective, environmentally friendly |

| Organic Electronics | Building block for TADF dyes in OLEDs | High efficiency and performance metrics |

| Chemical Synthesis | Versatile precursor for various organic compounds | Facilitates selective reactions |

作用機序

テトラエチルアンモニウムブロミドの作用機序には、自律神経節、カルシウムおよび電圧依存性カリウムチャネル、およびニコチン性アセチルコリン受容体の阻害が含まれます。 この阻害作用は、血管収縮インパルスを運ぶ信号の進行を防ぎ、潜在的な治療用血管拡張剤となります .

類似の化合物との比較

類似の化合物

- テトラエチルアンモニウムクロリド

- テトラエチルアンモニウムヨージド

- テトラエチルアンモニウムヒドロキシド

独自性

テトラエチルアンモニウムブロミドは、有機硫化物のスルホキシドへの酸化やテトラエチルアンモニウムスーパーオキシドの調製など、特定の反応を触媒する能力において独特です。 その溶解性と結晶構造も、他のテトラエチルアンモニウム塩とは異なります .

類似化合物との比較

Similar Compounds

Uniqueness

Tetraethylammonium bromide is unique in its ability to catalyze specific reactions such as the oxidation of organic sulfides to sulfoxides and the preparation of tetraethylammonium superoxide. Its solubility and crystalline structure also make it distinct from other tetraethylammonium salts .

生物活性

5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H4BrF N

- Molecular Weight : 202.02 g/mol

- Appearance : White crystalline powder

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

- Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.

- Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.

- Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .

Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the efficacy of this compound against various bacterial strains.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.

- Anticancer Activity Assessment :

Data Table

特性

IUPAC Name |

5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNHFWRPJXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369276 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-89-3 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。